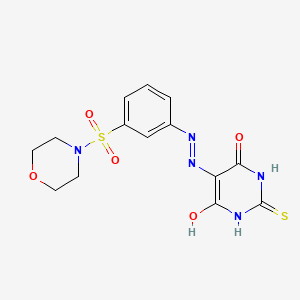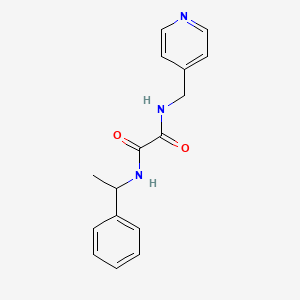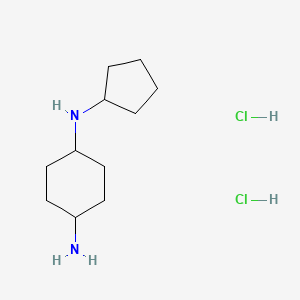![molecular formula C10H9N3S B2667401 [(1H-benzimidazol-2-ylmethyl)sulfanyl]acetonitrile CAS No. 2109371-87-9](/img/structure/B2667401.png)
[(1H-benzimidazol-2-ylmethyl)sulfanyl]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound [(1H-benzimidazol-2-ylmethyl)sulfanyl]acetonitrile is a unique chemical with a complex structure. It contains a benzimidazole moiety, which is a heterocyclic aromatic organic compound. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the preparation of2-(4-((1H-benzo[d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide involves two steps. In the first step, 1,3-dihydro-2H-1,3-benzimidazole-2-thione is reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield. The obtained aldehyde is then reacted with thiosemicarbazide in ethanol at reflux temperature . Molecular Structure Analysis
The molecular structure of similar compounds has been established by various spectroscopic techniques such as NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy . Theoretical investigations on the optimized geometrical structure, electronic, and vibrational features of similar compounds have been provided using the B3LYP/6-311++G(d,p) basis set .Aplicaciones Científicas De Investigación
Antimicrobial Activity
[(1H-benzimidazol-2-ylmethyl)sulfanyl]acetonitrile: has shown promising antimicrobial properties. Researchers have investigated its effectiveness against bacteria, fungi, and other microorganisms. It could potentially be used as a novel antimicrobial agent in pharmaceutical formulations .
Anti-Inflammatory Properties
The compound’s structure suggests that it might exhibit anti-inflammatory activity. Further studies are needed to explore its potential in modulating inflammatory pathways and treating inflammatory conditions .
Coordination Chemistry and Metal Complexes
Given the sulfur and nitrogen atoms in its structure, [(1H-benzimidazol-2-ylmethyl)sulfanyl]acetonitrile could serve as a ligand in coordination chemistry. Its ability to form metal complexes might be relevant for catalysis, materials science, and bioinorganic applications .
Drug Design and Development
Researchers could explore modifications of this compound to design novel drugs. Its benzimidazole scaffold and thiosemicarbazone moiety make it an interesting starting point for drug discovery. Potential applications include antiviral, anticancer, and antiparasitic agents .
Vibrational Spectroscopy Studies
Experimental and theoretical vibrational spectroscopy studies can provide insights into its molecular structure, electronic properties, and intermolecular interactions. These investigations aid in understanding its behavior and potential applications .
Computational Chemistry and Molecular Docking
Using computational methods, researchers can predict its binding affinity to specific proteins. Molecular docking studies help identify potential targets for drug development .
NLO (Nonlinear Optical) Properties
The compound’s structure may exhibit nonlinear optical behavior. Investigating its first-order hyperpolarizability and NLO characteristics could be relevant for optical devices and materials .
Biological Activity Beyond Antimicrobials
Thiosemicarbazones, like [(1H-benzimidazol-2-ylmethyl)sulfanyl]acetonitrile , have displayed diverse biological activities, including antifungal, antioxidant, and antiviral effects. Exploring these aspects could reveal additional applications .
Direcciones Futuras
The future directions for research on [(1H-benzimidazol-2-ylmethyl)sulfanyl]acetonitrile and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry. The benzimidazole moiety, in particular, is a promising pharmacophore with a wide range of biological activities .
Propiedades
IUPAC Name |
2-(1H-benzimidazol-2-ylmethylsulfanyl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S/c11-5-6-14-7-10-12-8-3-1-2-4-9(8)13-10/h1-4H,6-7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCSZDQBZMQPLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CSCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1H-benzimidazol-2-ylmethyl)sulfanyl]acetonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[5-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine](/img/structure/B2667321.png)
![ethyl 2-(benzo[d]thiazole-6-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2667323.png)
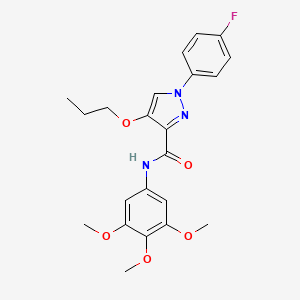
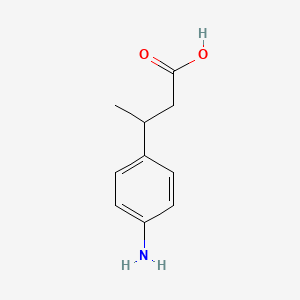
![2-(Benzo[d]oxazol-2-ylthio)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2667328.png)

![2-({4-ethyl-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B2667330.png)

![3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2667335.png)
![8-oxo-N-phenethyl-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2667336.png)
